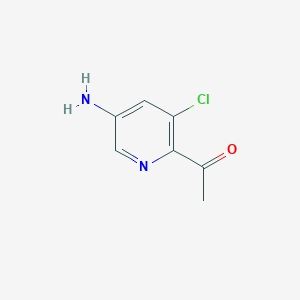
2-(tert-Butyl)-4-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-4-nitrobenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a nitro group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4-nitrobenzonitrile typically involves the nitration of 2-(tert-Butyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butyl group can be involved in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Primary Amines: Resulting from the reduction of the nitrile group.
Substituted Derivatives: Various products depending on the electrophilic reagent used.
Scientific Research Applications
2-(tert-Butyl)-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-nitrobenzonitrile involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes leading to the formation of amino derivatives. The nitrile group can interact with nucleophiles, resulting in the formation of primary amines.
Comparison with Similar Compounds
2-(tert-Butyl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzonitrile: Lacks the tert-butyl group, affecting its steric and electronic properties.
2-(tert-Butyl)-4-aminobenzonitrile: A reduction product of 2-(tert-Butyl)-4-nitrobenzonitrile.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-tert-butyl-4-nitrobenzonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)10-6-9(13(14)15)5-4-8(10)7-12/h4-6H,1-3H3 |
InChI Key |
AFVPXZQTPSJUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)

![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)











